

The Versatile Intermediate: A Technical Guide to (2-Amino-5-chlorophenyl)methanol

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Compound of Interest

Compound Name: (2-Amino-5-chlorophenyl)methanol

Cat. No.: B1269084

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For Researchers, Scientists, and Drug Development Professionals

(2-Amino-5-chlorophenyl)methanol is a crucial chemical intermediate, playing a significant role in the synthesis of a variety of heterocyclic compounds, particularly those with pharmaceutical applications. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its role as a precursor in the formation of valuable molecular scaffolds.

Chemical and Physical Properties

(2-Amino-5-chlorophenyl)methanol, with the CAS number 37585-25-4, is a substituted aromatic alcohol. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value
CAS Number	37585-25-4
Molecular Formula	C ₇ H ₈ ClNO
Molecular Weight	157.60 g/mol
Appearance	Light-yellow to yellow powder or crystals
Melting Point	107-109 °C
Boiling Point	320.7 ± 27.0 °C at 760 mmHg
Purity	Typically ≥97%

Synthesis of (2-Amino-5-chlorophenyl)methanol

The primary synthetic route to **(2-Amino-5-chlorophenyl)methanol** involves the reduction of the corresponding aldehyde, 2-amino-5-chlorobenzaldehyde. This transformation can be efficiently achieved using common reducing agents.

Experimental Protocol: Reduction of 2-amino-5-chlorobenzaldehyde with Sodium Borohydride

This protocol outlines a general procedure for the reduction of an aromatic aldehyde to its corresponding alcohol using sodium borohydride (NaBH₄) in a solution of tetrahydrofuran (THF) and water.^[1]

Materials:

- 2-amino-5-chlorobenzaldehyde
- Sodium borohydride (NaBH₄)
- Tetrahydrofuran (THF)
- Water
- Dichloromethane (CH₂Cl₂)

- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottomed flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1 mmol of 2-amino-5-chlorobenzaldehyde in a mixture of 3 mL of THF and 0.3 mL of water.
- To this solution, add 1 mmol of sodium borohydride.
- Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, add 5 mL of water to the reaction mixture and stir for an additional minute.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude **(2-Amino-5-chlorophenyl)methanol**.
- The crude product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data:

While a specific yield for the synthesis of **(2-Amino-5-chlorophenyl)methanol** was not found in the immediate search results, reductions of this type typically proceed with high yields, often

exceeding 90%.

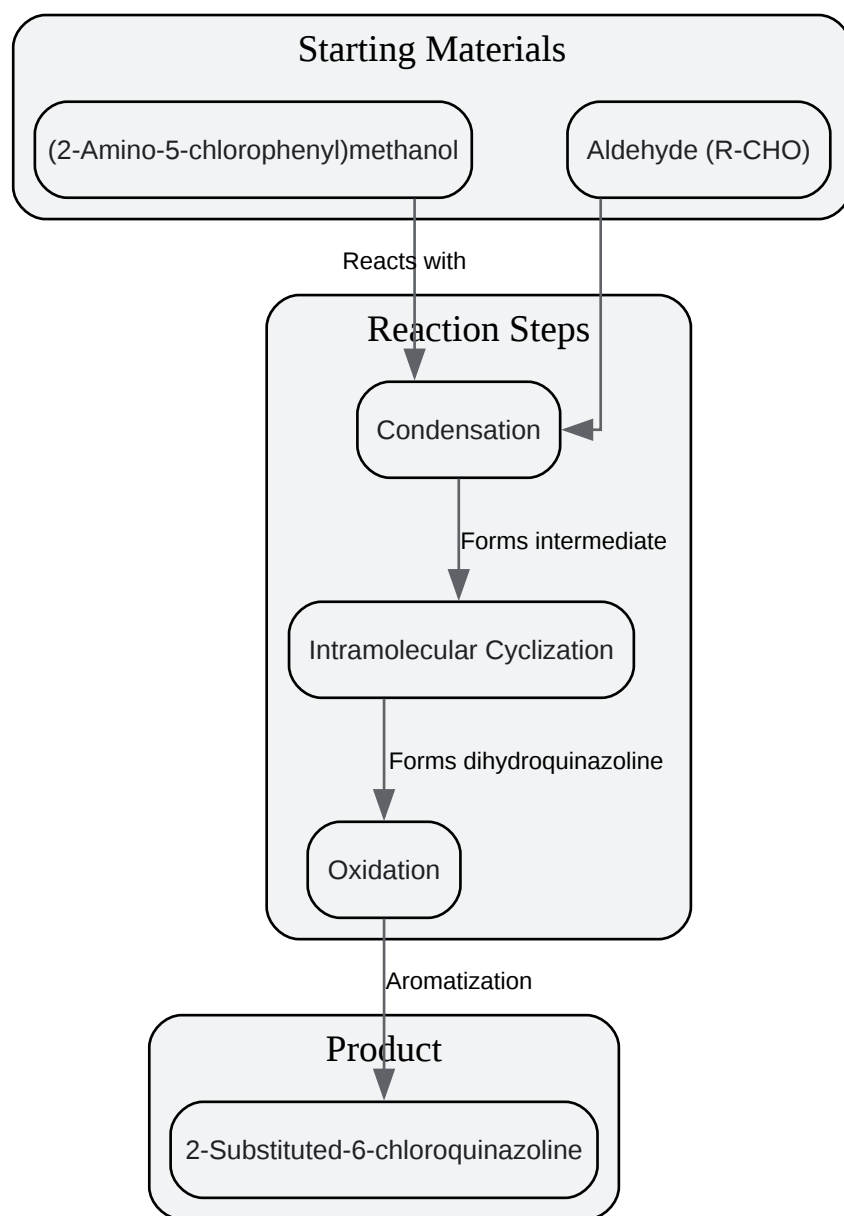
Role as a Chemical Intermediate in Heterocycle Synthesis

(2-Amino-5-chlorophenyl)methanol is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. One of the most significant applications is in the preparation of quinazolines, a class of compounds with a broad spectrum of biological activities.

The general synthetic strategy involves the reaction of a (2-aminophenyl)methanol derivative with an aldehyde or a related compound. This reaction typically proceeds through an initial condensation to form an imine, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic quinazoline ring system.

Experimental Workflow: Synthesis of 2-Substituted Quinazolines

The following diagram illustrates a generalized workflow for the synthesis of 2-substituted quinazolines from (2-aminophenyl)methanols.



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Caption: Generalized workflow for the synthesis of 2-substituted quinazolines.

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Substituted Quinazolines

This protocol describes an efficient copper-catalyzed cascade reaction for the synthesis of a wide range of 2-substituted quinazolines from (2-aminophenyl)methanols and aldehydes.^[2]

Materials:

- **(2-Amino-5-chlorophenyl)methanol**
- Substituted aldehyde
- Copper(I) chloride (CuCl)
- Cerium nitrate hexahydrate ($\text{Ce}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$)
- Ammonium chloride (NH_4Cl)
- Solvent (e.g., Toluene)

Procedure:

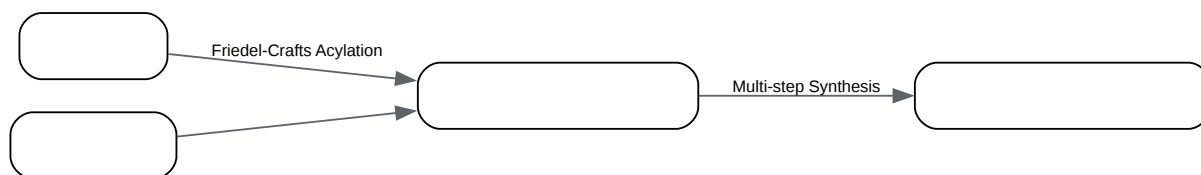
- To a reaction vessel, add **(2-Amino-5-chlorophenyl)methanol**, the desired aldehyde, a catalytic amount of CuCl, cerium nitrate hexahydrate, and ammonium chloride in a suitable solvent such as toluene.
- The reaction mixture is typically heated at an elevated temperature (e.g., 80-120 °C) and stirred for a specified period (e.g., 12-24 hours).
- The progress of the reaction is monitored by TLC.
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is then subjected to a standard work-up procedure, which may involve extraction with an organic solvent and washing with water and brine.
- The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted-6-chloroquinazoline.

Quantitative Data:

This methodology has been reported to produce a wide range of 2-substituted quinazolines in good yields.

Logical Relationship in Synthesis

The relationship between the starting materials, the intermediate, and the final product in the synthesis of benzodiazepines, which are structurally related to quinazolines and often synthesized from similar precursors, can be visualized as follows. Although **(2-Amino-5-chlorophenyl)methanol** is not the direct precursor to benzodiazepines, its corresponding benzophenone is. The diagram illustrates the importance of the aminobenzoyl scaffold.



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Caption: Precursor relationship in benzodiazepine synthesis.

Conclusion

(2-Amino-5-chlorophenyl)methanol is a versatile and valuable chemical intermediate. Its synthesis from readily available precursors and its utility in the construction of complex heterocyclic molecules, such as quinazolines, underscore its importance in synthetic organic chemistry and drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working in these fields. Further exploration of its reactivity and applications is likely to lead to the development of novel and efficient synthetic methodologies for a wide range of biologically active compounds.

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